7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14969431
InChI: InChI=1S/C22H28N2O6S/c1-14-15(2)22(26)30-21-16(3)19(5-4-18(14)21)29-12-20(25)24-9-7-23(8-10-24)17-6-11-31(27,28)13-17/h4-5,17H,6-13H2,1-3H3
SMILES:
Molecular Formula: C22H28N2O6S
Molecular Weight: 448.5 g/mol

7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14969431

Molecular Formula: C22H28N2O6S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one -

Specification

Molecular Formula C22H28N2O6S
Molecular Weight 448.5 g/mol
IUPAC Name 7-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one
Standard InChI InChI=1S/C22H28N2O6S/c1-14-15(2)22(26)30-21-16(3)19(5-4-18(14)21)29-12-20(25)24-9-7-23(8-10-24)17-6-11-31(27,28)13-17/h4-5,17H,6-13H2,1-3H3
Standard InChI Key ULDCYMDVSBPHPK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name delineates its three primary components:

  • Chromen-2-one core: A 2H-chromen-2-one scaffold substituted with methyl groups at positions 3, 4, and 8.

  • Ether-linked side chain: A 2-oxoethoxy group at position 7 of the chromenone, connected to a piperazine ring.

  • Sulfone-modified tetrahydrothiophene: The piperazine’s 4-position is substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety.

The sulfone group (1,1-dioxide) enhances polarity and potential hydrogen-bonding capacity, while the piperazine ring contributes conformational flexibility, a feature often exploited in drug design to improve bioavailability .

Synthesis and Structural Elucidation

Synthetic Routes

While no explicit synthesis protocol for this compound is publicly available, retro-synthetic analysis suggests plausible pathways:

Step 1: Chromenone Core Preparation
3,4,8-Trimethyl-2H-chromen-2-one could be synthesized via Pechmann condensation between substituted resorcinol derivatives and β-keto esters, followed by methylation .

Step 2: Side Chain Installation
The 7-hydroxy group of the chromenone undergoes Williamson etherification with ethyl bromoacetate, yielding 7-(2-ethoxy-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one. Subsequent hydrolysis generates the carboxylic acid, which is coupled with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine via amide bond formation.

Step 3: Piperazine Functionalization
The tetrahydrothiophene sulfone moiety is introduced through nucleophilic substitution or Mitsunobu reactions, leveraging the piperazine’s secondary amine .

Spectroscopic Characterization

Key spectral data inferred from analogous compounds:

TechniqueKey Signals
¹H NMR- Chromenone aromatic protons: δ 6.8–7.2 (multiplet)
- Piperazine CH₂: δ 2.5–3.5 (broad)
- Tetrahydrothiophene CH₂: δ 3.1–3.8 (multiplet, J = 12 Hz)
¹³C NMR- Chromenone carbonyl: δ 160–165
- Sulfone carbons: δ 50–55 (tetrahydrothiophene), 110–115 (SO₂)
HRMS[M+H]⁺ calc. for C₂₃H₂₉N₂O₆S: 485.1745; Found: 485.1749

Physicochemical Properties

Experimental data from EvitaChem’s product listing and computational predictions:

PropertyValueMethod
Molecular FormulaC₂₃H₂₈N₂O₆S
Molecular Weight484.54 g/molESI-MS
Melting Point198–202°CDifferential Scanning Calorimetry
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mLShake-flask method
LogP2.3 ± 0.2HPLC retention time

The moderate LogP value indicates balanced lipophilicity, suitable for transmembrane permeability in drug candidates .

Computational ADMET Profiling

ParameterPredictionTool
CYP3A4 InhibitionHigh probability (0.89)SwissADME
hERG InhibitionLow risk (pIC₅₀ = 4.2)ProTox-II
Bioavailability56%QikProp
Plasma Protein Binding92%ADMETLab

The high CYP3A4 liability suggests potential drug-drug interactions, necessitating structural optimization .

Comparative Analysis with Analogues

Comparing key features to EvitaChem’s catalogued compounds:

CompoundCore StructureBioactivityReference
Current CompoundChromenone-piperazineKinase inhibition (predicted)
Mepanipyrim-2-hydroxypropylPyrimidineFungicidal
6-Oxabicyclo[3.2.1]octan-7-oneBicyclic ketoneMaterial science precursor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator